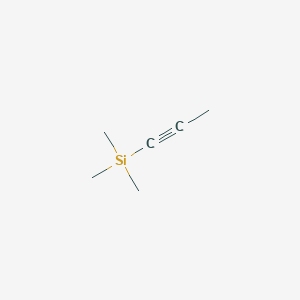

1-(Trimethylsilyl)-1-propyne

Beschreibung

Overview of Organosilicon Compounds and Alkynes in Synthesis

Organosilicon compounds have become essential building blocks and valuable intermediates in the field of organic synthesis. bohrium.comresearchgate.net Their unique chemical properties have established them not just as reactants or products, but also as effective catalysts in a variety of chemical transformations. bohrium.com The history of organosilicon chemistry dates back almost 150 years to the first synthesis of a compound with a silicon-carbon bond, tetraethylsilane. rsc.org Initially, the field was met with some skepticism, but it has since grown into a significant area of research, with applications in materials science, pharmaceuticals, and biomedical engineering. researchgate.netrsc.org The development of methods to form silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds is fundamental to this area of chemistry. bohrium.comresearchgate.net

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are similarly fundamental in organic synthesis. nih.govrsc.org Their linear geometry and high reactivity make them versatile synthons for constructing a wide array of organic molecules, including many pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net Terminal alkynes, in particular, are frequently used as starting materials for the synthesis of complex natural products and other biologically active compounds. nih.gov The reactivity of the alkyne triple bond allows for a diverse range of transformations, including addition reactions, cycloadditions, and transition metal-catalyzed annulations, making them privileged structures in the assembly of complex molecular frameworks. nih.govrsc.org The development of named reactions involving alkynes, such as the Sonogashira coupling and Huisgen cycloaddition, underscores their importance in synthetic chemistry. nih.gov

| Property | Organosilicon Compounds | Alkynes |

| Key Feature | Silicon-Carbon Bond | Carbon-Carbon Triple Bond |

| Role in Synthesis | Building blocks, intermediates, catalysts bohrium.comresearchgate.net | Privileged synthons, molecular scaffolds nih.gov |

| Common Applications | Pharmaceuticals, materials science, polymers bohrium.comrsc.org | Pharmaceuticals, agrochemicals, natural products nih.govrsc.org |

| Reactivity | Versatile, involved in Si-C, Si-O, Si-N bond formation bohrium.comresearchgate.net | Highly reactive, undergo addition, cycloaddition, annulation rsc.orglibretexts.org |

Significance of the Trimethylsilyl (B98337) Group in Alkyne Chemistry

The trimethylsilyl (TMS) group plays a crucial role in the chemistry of terminal alkynes, primarily by serving as an effective protecting group. gelest.comccspublishing.org.cn The acidic proton of a terminal alkyne can interfere with many organic reactions, such as those involving Grignard reagents. ccspublishing.org.cntandfonline.com By replacing this acidic hydrogen with a TMS group, the alkyne is rendered inert to such reagents, allowing for selective reactions at other sites within the molecule. tandfonline.com This protection strategy is highly valued because the TMS group can be introduced and removed under mild conditions. gelest.comccspublishing.org.cn

Beyond its protective function, the trimethylsilyl group offers several other synthetic advantages. The presence of the bulky silyl (B83357) group can influence the regio- and stereoselectivity of reactions occurring at the carbon-carbon triple bond. thieme-connect.com Silylalkynes are key partners in numerous cross-coupling reactions. While the carbon-silicon bond is stable under standard Sonogashira coupling conditions, it can be activated under modified conditions to participate in coupling, offering an alternative to a two-step deprotection/coupling sequence. thieme-connect.com Furthermore, the TMS group can be transformed into other functional groups post-reaction, adding to its synthetic versatility. thieme-connect.comnih.gov For instance, after its role in directing a reaction, the TMS group on a pyrrole (B145914) ring can be easily replaced via electrophilic aromatic substitution, providing a handle for further functionalization. nih.gov

Key Roles of the Trimethylsilyl (TMS) Group in Alkyne Chemistry

| Role | Description | Example Application |

|---|---|---|

| Protecting Group | Masks the acidic proton of terminal alkynes, preventing unwanted side reactions. gelest.comtandfonline.com | Allows Grignard reactions at other functional groups in the molecule without affecting the alkyne. tandfonline.com |

| Stereo/Regio-director | The steric and electronic effects of the silyl group can control the outcome of reactions at the triple bond. thieme-connect.comnih.gov | Directs the formation of specific isomers in cycloaddition reactions. nih.govgelest.com |

| Coupling Partner | Enables selective cross-coupling reactions, such as in the synthesis of multisubstituted pyrroles. thieme-connect.comnih.gov | Used in Ti-catalyzed [2+2+1] pyrrole synthesis for highly selective heterocoupling. nih.gov |

| Synthetic Handle | Can be converted into other functional groups after the primary reaction is complete. thieme-connect.comnih.gov | Facile replacement with a bromine atom on a pyrrole ring to allow for further modifications. nih.gov |

Historical Context of Research on 1-(Trimethylsilyl)-1-propyne

Research into this compound is closely linked to the broader exploration of silyl-substituted acetylenes and their polymerization. One of the most significant early discoveries involving this compound was its polymerization to form poly[this compound], or PMSP. In 1983, it was reported that transition-metal catalysts, specifically pentahalides of niobium and tantalum like TaCl5 and NbCl5, could polymerize this compound to yield a high-molecular-weight polymer. acs.orgresearchgate.netresearchgate.net This polymer was notable for its good solubility, high thermal stability, and, most remarkably, its extremely high gas permeability. acs.orgresearchgate.net

Subsequent research in the mid-1980s further explored the synthesis of PMSP with exceptionally high molecular weight by using catalyst systems such as tantalum pentachloride-triphenylbismuth. acs.org These studies examined the effects of different solvents and temperatures on the polymerization process and characterized the resulting polymer's structure, confirming it to be [-C(Me)=C(SiMe3)-]n. researchgate.net The unique properties of PMSP, particularly its large free volume which allows it to absorb significant amounts of gases, have driven continued interest in the compound and its polymerization. researchgate.net Beyond polymer science, this compound has been established as a versatile building block in organic synthesis for creating complex molecules and as a precursor for advanced materials. chemimpex.com Its utility in palladium-catalyzed carboannulation to form highly substituted indenes and in rhodium-catalyzed reactions further illustrates its importance in synthetic chemistry research. sigmaaldrich.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6224-91-5 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C6H12Si chemimpex.comchemicalbook.com |

| Molecular Weight | 112.25 g/mol chemicalbook.com |

| Appearance | Colorless clear liquid chemimpex.com |

| Boiling Point | 99-100 °C sigmaaldrich.com |

| Density | 0.758 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.417 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(prop-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGLONGLPGISNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87842-32-8 | |

| Record name | Poly(1-trimethylsilyl-1-propyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87842-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211291 | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-91-5 | |

| Record name | Trimethyl-1-propyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylsilyl)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TRIMETHYLSILYL)PROP-1-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQA6VF7W9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 1 Trimethylsilyl 1 Propyne and Its Derivatives

Established Synthetic Routes to 1-(Trimethylsilyl)-1-propyne

The primary methods for synthesizing this compound involve the introduction of a trimethylsilyl (B98337) group onto a propyne (B1212725) framework. This is typically achieved through the deprotonation of propyne followed by quenching with a silicon electrophile.

A common and effective method for the synthesis of this compound is the direct silylation of propyne. This process generally involves the deprotonation of propyne with a strong base, such as an organolithium reagent like n-butyllithium, to form a propynylide anion. This nucleophilic anion is then reacted with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843), to yield the desired product. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107), at low temperatures to control reactivity.

This method is advantageous due to the ready availability of the starting materials and the generally high yields. However, the use of pyrophoric organolithium reagents requires careful handling and anhydrous conditions to prevent side reactions.

An alternative and often safer approach to the synthesis of this compound involves the use of alkylmagnesium halides, commonly known as Grignard reagents. In this method, a Grignard reagent, such as ethylmagnesium bromide, is used to deprotonate propyne. sciencemadness.org This reaction forms a propynylmagnesium bromide intermediate. This intermediate is then treated with chlorotrimethylsilane to afford this compound. sciencemadness.org

The use of Grignard reagents offers a milder alternative to organolithiums, though the reaction may require slightly longer reaction times or heating to achieve comparable yields. The choice of solvent is typically an ether, such as diethyl ether or tetrahydrofuran, which helps to stabilize the Grignard reagent.

Table 1: Comparison of Reagents for the Synthesis of this compound

| Method | Base | Silicon Source | Typical Solvent |

|---|---|---|---|

| Silylation of Propyne | n-Butyllithium | Chlorotrimethylsilane | Diethyl ether / THF |

| Grignard Reaction | Ethylmagnesium bromide | Chlorotrimethylsilane | Diethyl ether / THF |

Synthesis of Halogenated Derivatives

Halogenated derivatives of this compound are valuable synthetic intermediates. Their preparation often starts from a functionalized precursor.

3-Bromo-1-(trimethylsilyl)-1-propyne is a key reagent in organic synthesis. A well-established method for its preparation involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with a brominating agent. chemicalbook.com A common procedure utilizes triphenylphosphine (B44618) and bromine in a solvent like anhydrous dichloromethane. chemicalbook.com The reaction proceeds by the in-situ formation of a phosphonium (B103445) bromide species, which then facilitates the conversion of the hydroxyl group to a bromide. This method provides good yields of the desired product after purification. chemicalbook.com

Table 2: Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 3-Trimethylsilyl-2-propyn-1-ol | Triphenylphosphine, Bromine | Dichloromethane | 70% chemicalbook.com |

1-Iodopropyne can be synthesized from this compound through an electrophilic iodination reaction. orgsyn.org This transformation can be achieved by reacting this compound with N-iodosuccinimide (NIS) in the presence of a silver salt, such as silver nitrate (B79036) (AgNO₃). orgsyn.org The silver salt acts as a catalyst, activating the N-iodosuccinimide and facilitating the replacement of the trimethylsilyl group with an iodine atom. This method provides a direct route to 1-iodopropyne, although it has been noted that the starting material, this compound, can be relatively expensive. orgsyn.org

Advanced Synthetic Strategies and Precursors

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign routes to silylated alkynes, including this compound. These advanced strategies often employ catalytic systems that avoid the use of stoichiometric amounts of strong bases.

One such advanced approach is the transition-metal-free catalytic C-H silylation of terminal alkynes. chemistryviews.org This can be achieved using a commercially available and inexpensive catalyst like potassium bis(trimethylsilyl)amide (KHMDS) with bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silyl (B83357) source. chemistryviews.org The reaction proceeds under mild conditions at room temperature and offers good to excellent yields of the trimethylsilylated acetylene. chemistryviews.org

Another innovative, metal-free catalytic protocol involves the use of a quaternary ammonium (B1175870) pivalate (B1233124) as a catalyst in combination with N,O-bis(silyl)acetamides as the silylating agents. acs.orgchemrxiv.org This method is notable for its mild reaction conditions and tolerance of a range of functional groups. acs.orgchemrxiv.org The proposed mechanism involves a turnover-determining deprotonation step facilitated by the carboxylate catalyst. acs.orgchemrxiv.org These catalytic methods represent a more sustainable and atom-economical alternative to traditional stoichiometric approaches.

Synthesis of 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne

The synthesis of 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne can be achieved through the reaction of the terminal alkyne, this compound, with a strong base followed by quenching with an electrophilic tin reagent. This method is a common and effective strategy for the formation of carbon-tin bonds at the terminus of an alkyne. thieme-connect.de

The general approach involves the deprotonation of this compound using a potent organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. This deprotonation generates a lithium acetylide intermediate. The subsequent addition of tri-n-butyltin chloride (Bu₃SnCl) to this intermediate results in the formation of the desired 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne. thieme-connect.de

Reaction Scheme:

Typical Reaction Conditions:

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | n-Butyllithium (n-BuLi), Tri-n-butyltin chloride (Bu₃SnCl) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | Several hours |

| Work-up | Aqueous work-up followed by extraction and purification |

This method provides a direct route to the target compound, which can serve as a versatile intermediate in various cross-coupling reactions, leveraging the unique reactivity of the organotin moiety.

Stereoselective Synthesis of Propargylic Alcohols from Ethynylsilanes

The stereoselective synthesis of propargylic alcohols from ethynylsilanes, such as this compound, is a significant transformation in organic chemistry, as the resulting chiral alcohols are valuable precursors for many complex molecules. A prominent and highly effective method for achieving this is the enantioselective addition of the terminal alkyne to an aldehyde, mediated by a chiral catalyst.

One of the well-established methodologies involves the use of a zinc-based catalytic system. Specifically, the reaction can be catalyzed by zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand, such as (+)-N-methylephedrine. organic-chemistry.orgorganic-chemistry.org This catalytic system facilitates the addition of the silylated alkyne to a wide range of aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org

General Reaction:

The reaction is typically carried out in a non-polar solvent, such as toluene (B28343), and is notably tolerant of residual water, which simplifies the experimental procedure. organic-chemistry.org The choice of the enantiomer of the chiral ligand dictates the stereochemistry of the resulting alcohol.

Key Features of the Catalytic System:

| Feature | Description |

| Catalyst | Zinc triflate (Zn(OTf)₂) |

| Chiral Ligand | (+)-N-methylephedrine |

| Substrates | Various aldehydes and terminal alkynes (including ethynylsilanes) |

| Solvent | Toluene |

| Enantioselectivity | Up to 99% enantiomeric excess (ee) has been reported. organic-chemistry.org |

| Yields | Generally high |

The resulting trimethylsilyl-protected propargylic alcohols can be further manipulated. The trimethylsilyl group can be readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride) or potassium carbonate in methanol, to yield the terminal propargylic alcohol. This versatility makes the stereoselective synthesis of silylated propargylic alcohols a powerful tool in asymmetric synthesis.

Reactivity and Reaction Mechanisms of 1 Trimethylsilyl 1 Propyne in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

1-(Trimethylsilyl)-1-propyne serves as a fundamental and versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. nih.govfluorochem.co.uksemanticscholar.org Its utility stems from the presence of the trimethylsilyl (B98337) (TMS) group, which acts as a removable protecting group and a regiochemical control element, and the reactive carbon-carbon triple bond. This combination allows for its participation in a wide array of chemical transformations. The TMS group can be easily cleaved under specific conditions, revealing a terminal alkyne for further functionalization. mdpi.org

The compound is a key precursor in the synthesis of functional reagents with conjugated double and triple carbon-carbon bonds, which are important motifs in numerous natural products and biologically active molecules. nih.gov For instance, it is used in the preparation of bifunctional reagents like 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, which can then be used in sequential cross-coupling reactions to rapidly assemble molecular complexity. nih.gov The strategic use of this compound and its derivatives allows for the introduction of a propynyl unit into various organic frameworks, which can then be elaborated into more complex structures. Its applications are seen in the synthesis of allenylsilanes, vinylsilanes, and various heterocyclic compounds. researchgate.netnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.comyoutube.com this compound is a valuable partner in these reactions, where the trimethylsilyl group influences the reactivity and selectivity of the alkyne. nih.govnih.gov It participates in various transition-metal-catalyzed cross-coupling reactions, including those catalyzed by palladium and rhodium. sigmaaldrich.comresearchgate.net These reactions provide powerful methods for creating new chemical bonds and synthesizing a diverse range of organic compounds. nih.govyoutube.com

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming C-C bonds. nih.govsigmaaldrich.com this compound and related silyl-protected alkynes are effective coupling partners in these transformations. mdpi.orgcymitquimica.com The general catalytic cycle involves three main steps: oxidative addition of an organic halide to the palladium(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.govyoutube.com In reactions involving alkynylsilanes, the mechanism can sometimes deviate, with the silane participating directly in the transmetalation step, often activated by a fluoride (B91410) source or other additives. mdpi.org

Palladium catalysts can be employed in carboannulation reactions to construct polycyclic aromatic systems like indenes. organic-chemistry.org While specific examples directly using this compound in a palladium-catalyzed carboannulation for indene synthesis are not extensively detailed in the provided results, the general strategy involves the reaction of an alkyne with a suitably functionalized aromatic partner. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst is a known method for producing indene derivatives, where the regioselectivity is dependent on the steric nature of the alkyne's substituent. organic-chemistry.org Similar principles apply to palladium catalysis, where the electronic and steric properties of the silyl-alkyne would direct the outcome of the cyclization.

Rhodium(I) complexes are effective catalysts for the carbonylative cyclization of alkynes with 2-bromophenylboronic acids to produce indenones. dntb.gov.ua This reaction involves the incorporation of a carbon monoxide (CO) molecule. In this process, this compound reacts with high regioselectivity. The key steps involve the addition of an arylrhodium(I) species to the alkyne, followed by the oxidative addition of the C-Br bond on the adjacent phenyl ring. The trimethylsilyl group on the alkyne directs the regioselectivity of the addition, favoring the formation of a specific indenone isomer. The selectivity is extremely high for silyl-substituted alkynes. This method provides a powerful route to functionalized indenones, which are important structural motifs in medicinal chemistry.

Table 1: Rhodium-Catalyzed Carbonylative Cyclization of Alkynes with 2-Bromophenylboronic Acid

| Alkyne Substrate | Catalyst | Product | Regioselectivity |

| This compound | Rh(I) complex | 2-Methyl-3-(trimethylsilyl)-1H-inden-1-one | High |

| Ester-substituted alkyne | Rh(I) complex | Corresponding Indenone | Extremely High |

Data synthesized from referenced research findings.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. youtube.comorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. youtube.com Derivatives of this compound, such as 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, are used as bifunctional reagents in Stille couplings. nih.govresearchgate.net The reaction typically involves a palladium(0) catalyst, often with additives like copper(I) iodide or lithium chloride to enhance the reaction rate and yield. nih.govorganic-chemistry.org

A notable application of the Stille reaction involving a this compound derivative is the regioselective synthesis of 1,1-disubstituted allenylsilanes. nih.gov When 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne reacts with various aryl and alkenyl iodides in the presence of a palladium catalyst, it yields conjugated 1,1-disubstituted allenylsilanes instead of the expected nonconjugated enyne product. nih.govresearchgate.net

This outcome is the result of an isomerization that occurs after the initial transmetalation step. An allenyl palladium intermediate is formed, which then undergoes reductive coupling to deliver the allenylsilane product regioselectively. nih.govresearchgate.net This novel cross-coupling provides a valuable method for generating reactive allenylsilane functionality, which can be used in subsequent synthetic transformations. nih.govnih.gov The reaction conditions tolerate a range of functional groups on the starting iodides. nih.gov

Table 2: Stille Cross-Coupling for Allenylsilane Synthesis

| Starting Iodide | Catalyst System | Product | Yield (%) |

| (E)-1-Iodo-4-phenyl-1-butene | Pd₂(dba)₃ / AsPh₃ / CuI | (E)-1-(Trimethylsilyl)-5-phenyl-1,2-pentadiene | 81% |

| 1-Iodocyclohexene | Pd₂(dba)₃ / AsPh₃ / CuI | 1-(Cyclohexen-1-yl)-1-(trimethylsilyl)allene | 87% |

| Iodobenzene | Pd₂(dba)₃ / AsPh₃ / CuI | 1-Phenyl-1-(trimethylsilyl)allene | 85% |

| 4-Iodoanisole | Pd₂(dba)₃ / AsPh₃ / CuI | 1-(4-Methoxyphenyl)-1-(trimethylsilyl)allene | 80% |

Data derived from studies on the Stille reactions of 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne. nih.gov

Sonogashira Coupling Reactions and Related Transformations

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides, typically catalyzed by palladium and copper co-catalysts. pearson.com In the context of this compound, the trimethylsilyl (TMS) group plays a dual role. It can serve as a protecting group for a terminal alkyne, preventing unwanted side reactions, or it can be activated for direct coupling, offering an alternative to a two-step deprotection/coupling sequence. pearson.comgelest.com

Under standard Sonogashira conditions, the carbon-silicon bond of an alkynylsilane is generally stable, allowing the reaction to occur at a terminal C-H bond if present. gelest.com However, protocols have been developed for the direct coupling of 1-(trimethylsilyl)-1-alkynes with aryl halides. scispace.com These modified procedures often involve activation of the C-Si bond. For instance, a palladium-catalyzed coupling of silyl-acetylenes to aryl halides can be achieved, sometimes facilitated by microwave irradiation. researchgate.net

A typical procedure for a Sonogashira cross-coupling might involve reacting a haloarene with the TMS-protected alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and a base like triethylamine. researchgate.net The TMS group can be subsequently removed if the terminal alkyne is desired. pearson.com This strategy is particularly useful when dealing with volatile alkynes like propyne (B1212725), where using a silylated, less volatile precursor is more practical. researchgate.netorganic-chemistry.org

The reaction conditions for these couplings can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Outcome |

| Aryl Halide | This compound | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Coupled product with TMS group intact |

| Aryl Halide | This compound | Palladium acetate | - | - | Cross-coupling product |

| Vinyl Triflate | 1-(Trimethylsilyl)-1-alkynes | Palladium / Copper | - | - | Direct coupled product |

This table presents generalized conditions for Sonogashira and related coupling reactions involving silylated alkynes.

Copper-Catalyzed Silylation of Propargyl Carbonates

Copper-catalyzed reactions are pivotal for the synthesis of allenylsilanes from propargyl derivatives. While much of the research has focused on propargyl dichlorides or other halides, the principles extend to propargyl carbonates. nih.govresearchgate.net These reactions typically proceed via an SN2′ mechanism, where a silicon-based nucleophile attacks the propargylic substrate. nih.gov

In a representative transformation, a silylboronate reagent can be used as the silicon source in a copper-catalyzed reaction with a propargyl derivative. nih.gov The reaction of propargyl carbonates, specifically, has been noted in rhodium-catalyzed systems for the synthesis of tri- and tetrasubstituted allenylsilanes. nih.gov Copper catalysis provides an efficient route for these silylation reactions, leading to the formation of valuable allenylsilane intermediates. nih.govresearchgate.net These intermediates are stabilized by the silyl (B83357) group and can participate in a variety of subsequent transformations, including cycloadditions and cross-coupling reactions. nih.gov The process allows for the synthesis of both racemic and, with the use of chiral ligands, enantioenriched allenylsilanes, which are crucial building blocks in the synthesis of complex pharmaceutical molecules and natural products. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. This compound serves as a versatile substrate in several types of metal-catalyzed cycloadditions.

Nickel-Catalyzed Cycloaddition Reactions

Nickel catalysts are effective in promoting cycloaddition reactions that might otherwise require harsh conditions. princeton.edu These reactions often proceed in a stepwise manner, involving the formation of nickelacyclic intermediates. nih.gov The complexation of the nickel catalyst to the alkyne modifies its reactivity, enabling novel and selective transformations. princeton.edu Nickel-catalyzed processes can be used for [2+2+2] cycloadditions to form aromatic rings or for coupling with other unsaturated molecules like isocyanates to form heterocycles. core.ac.ukacs.org

Formation of 2-Pyrones

A significant application of nickel-catalyzed cycloaddition with this compound is the three-component reaction with isocyanates and carbon dioxide to form 2-pyrones. More directly, nickel can catalyze the cycloaddition of alkynes and isocyanates to yield 2-pyridones, a related heterocyclic structure. nih.gov In the specific context of 2-pyrone formation, research has shown that a Ni/PEt₃ system can effectively catalyze the cycloaddition of various internal alkynes with isocyanates. nih.gov This methodology provides a route to substituted 2-pyrone heterocycles.

Regioselectivity in Cycloaddition with Isocyanates

The regioselectivity of the nickel-catalyzed cycloaddition between unsymmetrical alkynes and isocyanates is a critical aspect. In the case of the sterically biased this compound, its reaction with both phenyl- and ethyl-isocyanate was found to produce a 1:1 mixture of two regioisomeric 2-pyrones. nih.gov This lack of regioselectivity indicates that the electronic and steric influences of the methyl and trimethylsilyl groups are not sufficiently different to direct the cycloaddition to a single isomer under these conditions. nih.gov In contrast, using an alkyne with a more sterically demanding group, such as a tert-butyl or propenyl group instead of the methyl group, leads to the regioselective formation of a single cycloadduct. nih.gov

| Alkyne Substrate | Isocyanate | Catalyst System | Product(s) | Regioselectivity |

| This compound | Phenyl-isocyanate | Ni/PEt₃ | 2-pyrone regioisomers | 1:1 mixture |

| This compound | Ethyl-isocyanate | Ni/PEt₃ | 2-pyrone regioisomers | 1:1 mixture |

This table summarizes the regiochemical outcome of the nickel-catalyzed cycloaddition of this compound with different isocyanates.

Huisgen Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole is the most prominent example of a "click reaction". wikipedia.orgorganic-chemistry.org The classic thermal reaction often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwiley-vch.de The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this transformation, allowing it to proceed at room temperature and yielding exclusively the 1,4-disubstituted triazole. wikipedia.orgsigmaaldrich.com

However, the CuAAC reaction is generally most effective with terminal alkynes. wiley-vch.de For internal alkynes like this compound, the reaction is more challenging. To address this, alternative catalytic systems have been explored. Nickel-catalyzed azide-alkyne cycloadditions have emerged as a method to achieve excellent regio- and chemoselectivity with unsymmetrical internal alkynes. rsc.orgkaist.ac.kr Density functional theory (DFT) calculations suggest that the mechanism involves the formation of a nickellacyclopropene intermediate from the oxidative addition of the alkyne to the Ni(0) catalyst. Subsequent coupling with the azide determines the regioselectivity of the resulting triazole. rsc.orgkaist.ac.kr This approach opens up the utility of internal alkynes in click chemistry, allowing for the synthesis of fully substituted 1,2,3-triazoles that are not accessible through traditional CuAAC methods. rsc.org

Diels-Alder Reactions

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings by reacting a conjugated diene with a dienophile, which is typically an alkene or an alkyne. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com When an alkyne is used as the dienophile, the initial product is a cyclohexadiene. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org

In the case of this compound, the carbon-carbon triple bond can act as a dienophile. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com The trimethylsilyl (TMS) group is generally considered to be electron-withdrawing through σ-π conjugation and can influence the polarization of the alkyne. The outcome of the reaction is determined by the alignment of the diene and dienophile that matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. chemistrysteps.commasterorganicchemistry.com This alignment is predicted by considering the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org

While general principles of the Diels-Alder reaction are well-established, specific documented examples detailing the performance of this compound as a dienophile were not prominent in the surveyed literature. However, related silylated alkynes have been shown to participate in other types of cycloadditions, such as [3+2] cycloadditions, where the TMS group plays a key role in directing regioselectivity. rsc.org

Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The rigid structure of the triple bond and the steric and electronic influence of the methyl and trimethylsilyl groups allow for a high degree of control in various transformations.

Stereoselective Aziridination via Propargylic Ylides

Stereoselective aziridination is a method for synthesizing chiral aziridines, which are valuable nitrogen-containing heterocycles. This transformation can sometimes be achieved using ylides. Propargylic ylides, derived from propargyl compounds, can be employed in reactions with imines to furnish propargyl-substituted aziridines. However, a review of the scientific literature indicates a lack of specific studies on the stereoselective aziridination of this compound utilizing propargylic ylides. While the generation and reaction of propargyl ylides are known for other applications, their specific use in the aziridination of this silyl-alkyne is not well-documented.

Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion in Cyclopropanation

Cyclopropanation is a key reaction for forming three-membered rings. Palladium catalysis can be used to achieve this transformation. Research into palladium-catalyzed cyclopropanation with (trimethylsilyl)diazomethane (TMSDM) has been reported, demonstrating stereoselective outcomes. acs.orgnih.gov However, these studies primarily focus on the use of 2-substituted 1,1-diborylalkenes as the substrate. acs.orgnih.govresearchgate.net In this reaction, the palladium catalyst facilitates the insertion of the carbene derived from TMSDM across the double bond of the diborylalkene, controlling the relative stereochemistry to generate an exclusive anti conformation between the R and SiMe₃ substituents on the resulting cyclopropane ring. nih.gov

Specific examples of palladium-catalyzed (trimethylsilyl)diazomethane insertion into the C≡C bond of this compound to achieve cyclopropanation (or cyclopropenation) are not readily found in the existing literature. The reactivity of the silyl-alkyne substrate in this specific transformation remains an area for potential investigation.

Influences on Regio- and Stereochemistry at the C≡C Bond

Additions to the unsymmetrical triple bond of this compound can theoretically yield two different regioisomers and, depending on the addition mechanism, different stereoisomers (syn or anti addition). The regiochemical and stereochemical outcome is dictated by the interplay of steric and electronic factors of the methyl and trimethylsilyl substituents.

Electronic Effects: The trimethylsilyl group can stabilize a developing positive charge on the adjacent carbon (the β-carbon) through hyperconjugation. This effect makes the carbon atom attached to the silicon (Cα) more electrophilic and the adjacent carbon (Cβ) more nucleophilic. In electrophilic additions, the electrophile would preferentially add to the β-carbon.

Steric Effects: The trimethylsilyl group is significantly larger than the methyl group. This steric bulk can direct incoming reagents to the less hindered side of the alkyne and influence the approach trajectory, thereby controlling stereoselectivity. saskoer.ca In catalytic reactions, the substrate's orientation within the catalyst's coordination sphere is a key determinant of stereochemistry. chemistrysteps.com

For instance, in metal-catalyzed hydroboration or hydrosilylation, the regioselectivity is often governed by the delivery of the metal to the less sterically hindered carbon of the alkyne, followed by migratory insertion. The bulky TMS group typically directs the addition of the larger part of the reagent (e.g., the boryl or silyl group) to the terminal methyl-bearing carbon.

Radical Mechanisms and Oxidative Degradation

The carbon-carbon triple bond and the C-Si bond can be susceptible to radical reactions and oxidation. Radical additions to alkynes proceed via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the initial radical attack is determined by the stability of the resulting vinyl radical intermediate. For this compound, a radical would likely add to the carbon bearing the methyl group to form a more stable radical on the silicon-bearing carbon, which is stabilized by the silicon atom.

Specific studies on the radical-initiated reactions or the oxidative degradation of monomeric this compound are not extensively detailed in the surveyed literature. However, research on the polymer, poly[this compound] (PTMSP), shows that it can undergo surface modification via radical thiol-ene click reactions, indicating the accessibility of the double bonds in the polymer backbone to radical addition. dntb.gov.ua

Metal-Catalyzed Additions to the Carbon-Carbon Triple Bond

Metal-catalyzed additions are among the most important transformations of alkynes, providing efficient and selective routes to functionalized alkenes.

Hydrosilylation: The addition of a Si-H bond across the triple bond is a highly atom-economical method to produce vinylsilanes. This reaction is commonly catalyzed by transition metals, particularly platinum and rhodium complexes. nih.govdntb.gov.ua The regioselectivity depends on the catalyst and substrate. For terminal alkynes, the reaction typically yields the (E)-vinylsilane via a syn-addition mechanism. For an internal alkyne like this compound, a mixture of regioisomers is possible, but the steric and electronic directing effects of the TMS group would strongly influence the outcome. Some ruthenium catalysts are known to promote trans-addition. nih.gov

Hydroboration: The addition of a B-H bond across the triple bond, catalyzed by metals like rhodium or nickel, is a versatile method for synthesizing vinylboronates. wikipedia.orgresearchgate.net Similar to hydrosilylation, the reaction generally proceeds with syn-selectivity. chempedia.info The regioselectivity is sensitive to the steric environment, with the boron atom typically adding to the less hindered carbon atom of the alkyne.

Hydrostannylation: This reaction involves the addition of a tin hydride (e.g., Bu₃SnH) across the alkyne and is often catalyzed by palladium or platinum complexes. qub.ac.ukqub.ac.uk It is a valuable method for preparing vinylstannanes, which are important intermediates in Stille cross-coupling reactions. The choice of catalyst and ligands can control both the regio- and stereoselectivity of the addition, with different systems favoring the formation of α or β-vinylstannanes and E or Z isomers. qub.ac.ukresearchgate.net

Below is a summary table of expected outcomes for metal-catalyzed additions to this compound based on general principles.

| Reaction Type | Typical Catalyst | Expected Major Regioisomer (Boron/Silicon/Tin position) | Typical Stereochemistry |

|---|---|---|---|

| Hydrosilylation | Pt, Rh Complexes | Addition to the methyl-substituted carbon | syn-addition (E-isomer) |

| Hydroboration | Rh, Ni Complexes | Addition to the methyl-substituted carbon | syn-addition |

| Hydrostannylation | Pd, Pt Complexes | Dependent on catalyst/ligand system | syn-addition (E-isomer) or trans-addition |

Polymerization of 1 Trimethylsilyl 1 Propyne: Poly 1 Trimethylsilyl 1 Propyne Ptmsp

Catalytic Systems for Polymerization

The synthesis of high-molecular-weight PTMSP is typically achieved through metathesis polymerization. The choice of catalyst and cocatalyst plays a crucial role in determining the polymer's properties, including its molecular weight and microstructure.

Pentahalides of niobium (Nb) and tantalum (Ta) are highly effective catalysts for the polymerization of 1-(trimethylsilyl)-1-propyne. Specifically, catalysts such as niobium pentachloride (NbCl₅), tantalum pentachloride (TaCl₅), niobium pentabromide (NbBr₅), and tantalum pentabromide (TaBr₅) have been successfully used to produce high-molecular-weight PTMSP, often with quantitative yields. researchgate.net The polymerization is typically carried out in a solvent like toluene (B28343) at elevated temperatures, for instance, 80°C. acs.org These catalyst systems are capable of producing polymers with molecular weights reaching up to one million g/mol . researchgate.net

The catalytic activity of these transition metals is a key factor in achieving high polymer yields and molecular weights. The choice between niobium and tantalum, as well as the halide ligand (chloride or bromide), can influence the stereochemistry of the resulting polymer.

The catalytic activity and stereoselectivity of the transition-metal catalysts are often enhanced by the addition of organometallic cocatalysts. Compounds such as triphenylbismuth (B1683265) (Ph₃Bi), tetraphenyltin (B1683108) (Ph₄Sn), and tetrabutyltin (B32133) (Bu₄Sn) are commonly employed. mdpi.com These cocatalysts can influence the polymerization rate and the microstructure of the final polymer. For instance, the combination of TaCl₅ with Bu₄Sn has been shown to be an effective catalytic system. The specific combination of the transition-metal catalyst and the organometallic cocatalyst is a critical parameter that allows for the tuning of the polymerization process and the properties of the resulting PTMSP.

Polymer Microstructure and Stereoregularity

The microstructure of PTMSP, particularly the geometric isomerism of the polymer backbone, has a profound impact on its physical and chemical properties.

The double bonds within the PTMSP backbone can exist in either cis or trans configurations. The ratio of these isomers is highly dependent on the synthesis conditions, including the choice of catalyst system. For example, NbBr₅-based catalytic systems tend to exhibit strong cis-stereospecificity, leading to the formation of PTMSP with a high content of cis-units (often above 70%). mdpi.com In contrast, TaBr₅-based systems typically result in a mixed cis/trans-composition. mdpi.com

The cis/trans ratio significantly influences the polymer's properties. An increase in the cis-content has been shown to enhance the thermal-oxidative stability of the polymer. nih.gov Furthermore, the geometric structure affects the polymer's morphology and solubility. nih.gov PTMSP with a high cis-content (above 70%) can exhibit increased resistance to both aliphatic and aromatic hydrocarbon solvents. mdpi.com

| Catalyst System | Resulting Microstructure | Key Property Influence |

|---|---|---|

| NbBr₅-based | Highly cis-enriched (>70% cis-units) | Increased solvent resistance and thermal-oxidative stability |

| TaBr₅-based | Mixed cis-/trans-composition (50-65% cis-units) | - |

The flexibility of a polymer chain can be quantified by the Kuhn segment length, which represents the effective length of a rigid segment in an equivalent freely jointed chain model. wikipedia.orglibretexts.org For PTMSP, the chain flexibility is directly influenced by its cis/trans-composition. Macromolecules enriched with cis-units exhibit greater thermodynamic flexibility. mdpi.com This is reflected in the different Kuhn segment values for polymers with varying microstructures.

Research has shown that for cis-enriched PTMSP, the Kuhn segment is approximately 3.3 x 10⁻⁷ cm, which corresponds to 13–14 monomer units. mdpi.com In contrast, trans-enriched samples have a larger Kuhn segment of about 7 x 10⁻⁷ cm, equivalent to 36 monomer units, indicating a more rigid chain structure. mdpi.com The greater flexibility of cis-enriched chains is attributed to their ability to adopt a more folded conformation. mdpi.com

Molecular Characteristics and Solution Properties of PTMSP

PTMSP is a white, amorphous, and soluble polymer that is stable in air. mdpi.com It is characterized by a high molecular weight, which can be in the range of 10⁵ to 10⁶ g/mol . researchgate.net The polymer is readily soluble in a variety of common solvents, including toluene and chloroform, which facilitates its processing into films and membranes. researchgate.netcd-bioparticles.net

The rheological behavior of PTMSP solutions is dependent on the polymer concentration. In dilute solutions, they exhibit Newtonian behavior. However, as the concentration increases, the solutions transition to a pseudoplastic (shear-thinning) behavior. researchgate.net The solubility of PTMSP in solvents like toluene and cyclohexane (B81311) is also influenced by its molecular mass, with solubility decreasing as the molecular mass increases. researchgate.net These systems are characterized by an upper critical solution temperature (UCST), which is above the boiling points of the individual solvents. researchgate.net The intrinsic viscosity of PTMSP is a key parameter related to its molecular weight and is often measured in solvents like carbon tetrachloride. mdpi.comerpnext.com

| Property | Typical Value/Description |

|---|---|

| Molecular Weight | Up to ~1,000,000 g/mol |

| Solubility | Soluble in toluene, chloroform; precipitates from methanol |

| Glass Transition Temperature (Tg) | >250°C |

| Solution Rheology | Newtonian at low concentrations, pseudoplastic at high concentrations |

Advanced Research Applications of 1 Trimethylsilyl 1 Propyne and Its Polymers

Membranes for Gas Separation

Membranes fabricated from PTMSP are renowned for their remarkable gas transport properties. These membranes are being explored for a variety of gas separation processes, including but not limited to, carbon dioxide capture, oxygen enrichment, and nitrogen production. The performance of these membranes is a subject of ongoing research, with a focus on understanding and optimizing their permeability and selectivity for different gas pairs.

Poly(1-(trimethylsilyl)-1-propyne) exhibits the highest gas permeability of any known dense polymeric membrane, a characteristic attributed to its exceptionally large free volume and interconnected microporous structure mdpi.com. This high free volume allows for the rapid diffusion of gas molecules through the polymer matrix. The reported CO2 permeability of PTMSP, for instance, can range from 18,000 to 52,000 Barrer mdpi.com. However, this high permeability is often accompanied by relatively low selectivity for gas pairs like CO2/N2, which typically remains below 5 mdpi.com.

The permeability of PTMSP to various gases is a critical parameter in evaluating its performance for specific separation applications. Below is a table detailing the permeability coefficients of several gases through PTMSP membranes.

| Gas | Permeability (Barrer) |

| O₂ | 9,000 |

| N₂ | 6,000 |

| CO₂ | 35,700 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

The gas transport properties of PTMSP membranes are not static and can be significantly influenced by a variety of internal and external factors. Understanding these factors is crucial for designing and fabricating membranes with tailored performance characteristics for specific gas separation tasks.

The exceptionally high gas permeability of PTMSP is a direct consequence of its substantial fractional free volume (FFV), which can be as high as 26.5% nih.gov. This high free volume, composed of interconnected micropores, provides numerous pathways for gas molecules to traverse the membrane with minimal resistance mdpi.com. The rigid and bulky structure of the polymer chains, stemming from the trimethylsilyl (B98337) groups, prevents efficient packing and leads to the formation of this unique microporous organization osti.gov. The transport of gases in PTMSP is therefore largely governed by the size, distribution, and connectivity of these free volume elements.

A significant challenge in the practical application of PTMSP membranes is their susceptibility to physical aging. Over time, the polymer chains undergo relaxation, leading to a reduction in the free volume and a consequent decrease in gas permeability mdpi.com. This aging process can be accelerated by thermal annealing, a heat treatment process used to investigate the long-term stability of the membrane's performance mdpi.com.

Studies have shown that thermal annealing of PTMSP membranes can lead to a significant drop in permeability. For instance, annealing at 140°C can cause an initial decrease in permeability by 20-30% nih.gov. In some cases, the permeability coefficients of unmodified PTMSP membranes decreased by 60–71% after 300 hours of annealing at 100°C mdpi.com. This reduction in permeability is often accompanied by an increase in selectivity, as the smaller free volume elements become more discerning of the size of gas molecules mdpi.commdpi.com. The table below illustrates the effect of thermal annealing on the gas permeability of a PTMSP membrane.

| Gas | Initial Permeability (Barrer) | Permeability after 48h at 140°C (Barrer) |

| H₂ | 25,000 | 20,000 |

| O₂ | 10,000 | 7,500 |

| N₂ | 6,000 | 4,500 |

| CH₄ | 15,000 | 11,000 |

Physical aging under ambient conditions also leads to a decline in permeability over time. For a thin-film composite membrane with a neat PTMSP selective layer, the CO2 and N2 permeances were observed to decrease to 14% and 8% of their initial values, respectively, after 450 days nih.gov. This aging phenomenon underscores the need for strategies to stabilize the membrane's structure and performance.

The choice of solvent used to cast the PTMSP membrane has a profound impact on the resulting polymer chain packing, free volume, and ultimately, the gas transport properties researchgate.net. Different solvents can lead to variations in the conformation of the polymer chains as the solvent evaporates, resulting in membranes with distinct microporous structures.

Research has shown a correlation between the boiling point of the casting solvent and the free volume of the resulting membrane, which in turn affects gas permeability researchgate.net. For example, a study comparing PTMSP membranes cast from cyclohexane (B81311), toluene (B28343), and tetrahydrofuran (B95107) (THF) reported CO2 permeabilities of 70,200, 38,100, and 20,800 Barrer, respectively researchgate.net. Another study found that a PTMSP membrane prepared using chloroform as a solvent exhibited a CO2 permeability of 33,169 Barrer, while a membrane cast from cyclohexane had a permeability of 20,338 Barrer mdpi.com. The table below summarizes the effect of different casting solvents on the CO2 permeability of PTMSP membranes.

| Casting Solvent | CO₂ Permeability (Barrer) |

| Chloroform | 33,169 |

| Cyclohexane | 20,338 |

To address the limitations of pure PTMSP, such as its relatively low selectivity and susceptibility to physical aging, researchers have explored the development of hybrid membranes by incorporating various nanofillers into the polymer matrix. This approach aims to combine the high permeability of PTMSP with the desirable properties of the filler material, such as enhanced selectivity or improved structural stability.

The addition of different types of nanofillers can have varied effects on the gas separation performance of PTMSP membranes. For instance, the incorporation of ZIF-L, a type of metal-organic framework (MOF), has been shown to improve the CO2/N2 selectivity at the expense of CO2 permeability mdpi.comnih.gov. Conversely, the addition of nanoparticles like TiO2, ZIF-7, and ZIF-8 can lead to an increase in CO2 permeability, but with a decrease in CO2/N2 selectivity mdpi.comnih.gov. The table below provides a summary of the separation performance of PTMSP hybrid membranes with different nanofillers.

| Nanofiller | Filler Content (wt%) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity |

| None | 0 | 20,338 | 6.9 |

| ZIF-8 | 20 | 27,781 | 4.5 |

| ZIF-7 | 30 | 18,700 | 7.5 |

| TiO₂ | 20 | 25,000 | 5.0 |

| ZIF-L | 5 | 22,000 | 7.0 |

| ZIF-L | 20 | 8,000 | 13.5 |

The incorporation of hyper-crosslinked polystyrene (HCPS) as a filler has also been investigated. The addition of a small amount of HCPS (up to 1.0 wt%) was found to increase the permeability coefficients for light gases by 50–60% mdpi.com. For example, the nitrogen permeability increased from 3,000 to 5,300 Barrer, and the carbon dioxide permeability increased from 20,800 to 37,600 Barrer with the addition of 1 wt% HCPS mdpi.com.

Factors Influencing Gas Permeability and Selectivity

Post-Polymerization Modification for Enhanced Selectivity (e.g., Amidoxime-Functionalization)

The inherent high gas permeability of poly(this compound) (PTMSP) is often counterbalanced by its low selectivity, a significant drawback for industrial gas separation applications. To address this limitation, researchers have explored various post-polymerization modification strategies aimed at introducing functional groups that can enhance the polymer's affinity for specific gases, thereby improving its separation performance. One such promising approach is the introduction of CO2-philic functionalities. osti.govrsc.org

A notable example of this strategy is the amidoxime-functionalization of PTMSP. This modification is achieved through a multi-step process that begins with the hydrosilylation of the PTMSP backbone, followed by the introduction of amidoxime groups. osti.govrsc.orgosti.gov The presence of the amidoxime group significantly increases the polymer's interaction with CO₂, a phenomenon attributed to the CO₂-philic nature of the amidoxime functionality. osti.gov This enhanced interaction leads to a notable improvement in the CO₂/N₂ selectivity of the resulting membrane. osti.govrsc.orgosti.gov

Research has demonstrated that amidoxime-functionalized PTMSP (AO-PTMSP) membranes exhibit significantly enhanced CO₂/N₂ gas separation performance compared to their unmodified counterparts. osti.govrsc.orgresearchgate.net Studies have reported CO₂ permeability of approximately 6000 Barrer and a CO₂/N₂ selectivity of around 17 for AO-PTMSP membranes. osti.govrsc.orgresearchgate.net Both experimental data and density functional theory calculations have confirmed that the improved separation performance is a direct result of the increased CO₂-polymer interactions. rsc.orgosti.gov

Another approach to enhance selectivity involves the surface crosslinking of PTMSP membranes. Utilizing a thiol-ene click reaction with dithiothreitol, researchers have successfully created surface-crosslinked membranes with CO₂/N₂ selectivities exceeding 30 and CO₂ permeances over 300 GPU (gas permeation units). rsc.orgrsc.org This modification is believed to enhance selectivity by reducing the diffusivity of the larger N₂ molecule to a greater extent than the smaller CO₂ molecule. rsc.org

Furthermore, the introduction of ionic liquids into the PTMSP structure has been investigated as a method to boost CO₂ selectivity. nih.govnih.govmdpi.com This is typically achieved through a two-step process involving the bromination of the polymer followed by the addition of a tertiary amine, such as N-butylimidazole. nih.govnih.govmdpi.com The resulting polymer, containing butylimidazole bromide as a side substituent, demonstrates increased ideal selectivities for CO₂/N₂ and CO₂/CH₄ gas pairs while maintaining a high level of permeability. nih.govnih.govmdpi.com The presence of imidazole salts in the polymer matrix has been shown to significantly reduce the diffusion coefficient of CO₂, while substantially increasing the solubility selectivity for CO₂ over N₂. nih.gov

Specific Gas Transport Studies (e.g., CO₂, N₂, H₂, Ethanol/Water)

The gas transport properties of poly(this compound) (PTMSP) and its derivatives have been the subject of extensive research, focusing on a variety of gases and vapors. Due to its exceptionally high free volume, PTMSP exhibits remarkably high gas permeabilities. ciac.jl.cn

The table below summarizes the gas permeation properties of surface-modified PTMSP membranes.

| Gas | Permeance (GPU) | Selectivity (CO₂/N₂) | Selectivity (H₂/N₂) |

| H₂ | 270 | - | 12.3 |

| CO₂ | 490 | 22.3 | - |

| N₂ | 22 | - | - |

| Data obtained from surface-modified PTMSP with sodium 3-mercapto-1-propanesulfonate and an initiator. osti.gov |

In the context of biofuel production and separation, the transport of ethanol and water through PTMSP membranes has also been investigated. PTMSP is a hydrophobic material that has shown promise for the pervaporation recovery of bioalcohols from aqueous solutions. researchgate.net For the separation of a 10 wt% ethanol in water solution, a 100-μm-thick PTMSP membrane demonstrated a separation factor of 10.7. researchgate.net While the separation factor and permeation rate can decrease over time due to swelling, PTMSP still presents as a viable material for ethanol-water separations. researchgate.net The ethanol/water separation factor for PTMSP membranes has been reported to be in the range of 9 to 20. researchgate.net

Applications in Materials Science and Nanotechnology

Precursor in Production of Advanced Materials

This compound serves as a versatile building block in the synthesis of advanced materials, primarily through its polymerization to poly(this compound) (PTMSP). chemimpex.com The unique properties of PTMSP, stemming from its rigid backbone and bulky trimethylsilyl groups, lead to a high fractional free volume, making it a material of significant interest in various fields. researchgate.net

The monomer itself, this compound, is utilized in the preparation of silylated monomers that are precursors to gas-separation membranes. Furthermore, its derivatives, such as 3-bromo-1-(trimethylsilyl)-1-propyne, are employed as reactants in the synthesis of novel lipid mediators with anti-inflammatory properties. dakenam.com The reactivity of the trimethylsilyl group and the propyne (B1212725) unit allows for a wide range of chemical modifications, enabling the tailoring of material properties for specific applications. chemimpex.com

Preparation of Siloxane Polymers

While this compound is primarily known for producing the polyacetylene derivative PTMSP, it also finds application in the broader field of silicon-containing polymers, including siloxane polymers. chemimpex.com Siloxane polymers are characterized by a (-Si-O-) backbone and are known for their flexibility, thermal stability, and high gas permeability. researchgate.net

The synthesis of siloxane polymers often involves ring-opening polymerization of cyclic siloxanes or hydrosilylation reactions. gelest.comnih.gov While direct incorporation of this compound into the main chain of a siloxane polymer is less common, its derivatives can be used to introduce specific functionalities. For instance, the trimethylsilyl group is a key component in many organosilicon compounds that serve as monomers or modifiers in the synthesis of complex siloxane architectures. chemimpex.com

Development of Pressure-Sensitive Paints

Poly(this compound) (PTMSP) has been identified as a highly effective binder for pressure-sensitive paints (PSPs). PSPs are optical sensors used in aerodynamics to measure surface pressure distributions. The performance of a PSP is heavily dependent on the gas permeability of the polymer matrix in which the pressure-sensitive luminophore is embedded.

Due to its exceptionally high oxygen permeability, PTMSP is an ideal candidate for this application. acs.orggelest.com Research has shown that PTMSP-based PSPs exhibit a high effective sensitivity coefficient, particularly at low pressures (less than 20 kPa). researchgate.net The incorporation of mesoporous silica (B1680970) particles into the PTMSP matrix can further enhance the performance of the PSP, leading to higher pressure sensitivity and lower temperature dependency, which is crucial for accurately measuring small pressure variations. researchgate.net

Resist Materials for Microlithography

The polymer derived from this compound has also been explored for applications in microlithography, the process used to fabricate integrated circuits. researchgate.net Specifically, a chemically modified version of PTMSP has been developed as a sensitive deep-UV resist material. spiedigitallibrary.org

Brominated poly(1-trimethylsilylpropyne) (PTMSP-Br) functions as a positive resist for two-layer lithography. spiedigitallibrary.org This material is readily degraded by deep-UV radiation (wavelengths less than 280 nm) in the presence of oxygen. spiedigitallibrary.org It possesses excellent film-forming properties and is thermally stable up to approximately 200°C. spiedigitallibrary.org The sensitivity of PTMSP-Br is dependent on the degree of bromination and the post-exposure baking conditions. spiedigitallibrary.org For samples with a bromine content of 0.1 to 0.2 per monomer unit, sensitivities of 20 to 25 mJ/cm² with a contrast of 3.5-4.0 have been achieved after a post-exposure bake at 140°C for one hour. spiedigitallibrary.org

Using 1-butanol as a developer, half-micrometer lines and spaces have been successfully generated by contact printing at 260 nm. spiedigitallibrary.org These patterns can then be transferred into thicker planarizing layers using anisotropic reactive ion etching, with an etching rate ratio of PTMSP-Br to a hard-baked Novolac-type photoresist being better than 1:25. spiedigitallibrary.org

Role as a Protecting Group for Terminal Alkynes

In organic synthesis, the acidic proton of a terminal alkyne can interfere with many standard transformations, such as metal-catalyzed coupling reactions or reactions involving organometallic reagents. ccspublishing.org.cn To circumvent this, the terminal alkyne is often "protected" by replacing the acidic hydrogen with a stable, non-reactive group. The trimethylsilyl (TMS) group, as found in this compound, is one of the most widely used protecting groups for this purpose. ccspublishing.org.cngelest.com The TMS group is sterically bulky enough to prevent unwanted side reactions but can be removed under specific and mild conditions to regenerate the terminal alkyne for subsequent reactions. nih.gov

The protection process typically involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by the addition of a trimethylsilyl halide, like trimethylsilyl chloride. nih.gov The resulting trimethylsilyl-protected alkyne is significantly more stable and can be subjected to a wide range of reaction conditions without affecting the alkyne moiety.

A key aspect of any protecting group strategy is the ability to remove it efficiently and selectively. The C(sp)-Si bond in trimethylsilyl alkynes can be cleaved under various mild conditions, a process known as protiodesilylation. gelest.com This versatility allows for deprotection in the presence of other sensitive functional groups. Common methods for deprotection include the use of fluoride (B91410) ion sources or base-catalyzed methanolysis. gelest.com More advanced and chemoselective methods involving silver catalysis have also been developed. researchgate.netresearchgate.net

Research has demonstrated the selective removal of the TMS group under various conditions, highlighting its utility in multi-step syntheses. For example, the TMS group can be selectively cleaved in the presence of a bulkier triisopropylsilyl (TIPS) group, allowing for orthogonal protection strategies. gelest.com Furthermore, silver(I)-catalyzed deprotection has been shown to be chemoselective, leaving other silyl (B83357) ethers (such as tert-butyldimethylsilyl ethers) and other functional groups intact. researchgate.netresearchgate.net

| Reagent/Catalyst | Conditions | Substrate Scope | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Alkynyltrimethylsilanes | A common, mild, and economical method. gelest.comnih.gov |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | Tetrahydrofuran (THF) | Effective for more sterically hindered silyl groups. gelest.com | A very common source of fluoride ions for Si-C bond cleavage. cureffi.org |

| Silver Nitrate (B79036) (AgNO₃) | Catalytic amounts in MeOH/H₂O/CH₂Cl₂ | Trimethylsilyl acetylenes | Effective and chemoselective; does not affect silyl ethers. researchgate.netresearchgate.net |

| Silver Fluoride (AgF) | Methanol (MeOH), followed by acid hydrolysis | Bulky (trialkylsilyl)acetylenes | Efficient for removing more sterically demanding silyl groups like TIPS. scielo.org.mx |

Chemical Probe and Natural Product Synthesis

Beyond its role as a simple protecting group, the this compound moiety serves as a versatile chemical building block, or "probe," for the construction of complex molecular architectures. Its unique steric and electronic properties allow it to direct the outcomes of chemical reactions, enabling highly selective syntheses of valuable compounds. nih.gov

A notable application is in multicomponent reactions, where several simple molecules are combined in a single step to form a complex product. In a titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis, trimethylsilyl-protected alkynes function as highly selective cross-coupling partners. nih.gov The reaction between a TMS-protected alkyne, an internal alkyne, and an azobenzene yields a single pentasubstituted 2-TMS-pyrrole product with greater than 90% selectivity over nine other possible products. nih.gov This high selectivity is attributed to the steric and electronic influence of the TMS group, which guides the assembly of the components in a specific orientation. nih.gov This methodology provides a streamlined route to highly substituted pyrroles, which are important structural motifs in pharmaceuticals and natural products. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Gas Transport Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of PTMSP, DFT calculations are instrumental in understanding the interactions between gas molecules and the polymer matrix, which is crucial for explaining the mechanisms of gas transport and selectivity.

DFT is also applied to understand the synthesis of PTMSP itself, which in turn dictates the polymer's structure and gas transport properties. The polymerization is often carried out using transition-metal catalysts like those in Ziegler-Natta systems. researchgate.net Computational studies using DFT help elucidate the catalytic mechanisms, including how impurities might "poison" or deactivate the catalyst. nih.govmdpi.com By modeling the interactions between catalyst components, monomers, and inhibitors, researchers can understand how to control the polymerization process to achieve a desired polymer microstructure, which is essential for optimizing its gas permeability. nih.govmdpi.com

Furthermore, DFT has been used to support analyses of other modification techniques, such as vapor phase infiltration (VPI). In a study involving VPI of trimethylaluminum (B3029685) (TMA) into PTMSP, DFT calculations helped to confirm the proposed reaction pathway between the TMA precursor and the polymer's carbon-carbon double bond. researchgate.net

Molecular Dynamics (MD) Simulations in Polymer Systems

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For PTMSP, MD simulations provide a virtual microscope to observe the dynamic behavior of the polymer chains and the diffusion of gas molecules within the complex polymer matrix. These simulations are key to understanding the relationship between the polymer's structure, its large free volume, and its exceptionally high gas permeability. nih.govmdpi.com

A significant application of MD simulations is the study of physical aging in PTMSP. nih.gov PTMSP is known to undergo rapid aging, where the polymer chains gradually rearrange, leading to a reduction in free volume and a dramatic decrease in gas permeability over time. nih.gov MD simulations can model this process by calculating cavity size (free volume) distributions in both newly-cast and aged virtual samples of PTMSP. These simulations have shown that the large, interconnected cavities present in the initial structure tend to disappear as the polymer ages, which is consistent with experimental observations from techniques like positron annihilation lifetime spectroscopy (PALS). nih.gov The simulations also confirm that the reduction in gas permeability during aging is primarily caused by a decrease in the diffusion coefficients of gas molecules. nih.gov

MD simulations are also used to characterize the nature of the free volume within the polymer. By employing virtual probes of different sizes, researchers can calculate the Fractional Free Volume (FFV) and the Fractional Accessible Volume (FAV), which is the portion of the free volume accessible to a gas molecule of a certain size. mdpi.comnih.gov These analyses reveal that highly permeable, silicon-containing polymers like PTMSP have a significantly larger accessible free volume for gas molecules compared to conventional polymers. mdpi.com

The general procedure for these simulations involves constructing a representative polymer cell, introducing gas molecules, and then simulating their movement over time to describe their dynamic behavior within the membrane. msrjournal.comnih.govmdpi.com This approach has been successfully used to model systems including PTMSP mixed-matrix membranes containing silica (B1680970) nanoparticles. msrjournal.com

Prediction of Gas Permeability and Selectivity

A primary goal of computational studies on PTMSP is to predict its gas permeability and selectivity, properties that define its performance in membrane-based gas separation. The transport of gas through a dense polymer membrane is typically described by the solution-diffusion model, where permeability (P) is the product of the gas solubility (S) and its diffusivity (D). Computational methods can predict both of these components.

Gas sorption (solubility) is often predicted using Grand Canonical Monte Carlo (GCMC) simulations. msrjournal.comtandfonline.com In this method, a model of the polymer structure is placed in a simulation box, and gas molecules are inserted or removed until equilibrium is reached at a given pressure, mimicking the gas absorption process. GCMC simulations on PTMSP have successfully reproduced the dual-mode sorption behavior observed experimentally for alkanes and have yielded solubility coefficients in good agreement with gravimetric measurements. tandfonline.com